molecular formula C13H10N4O2S2 B14256626 Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- CAS No. 380149-09-7

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-

Katalognummer: B14256626
CAS-Nummer: 380149-09-7
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: SWXILQINSMGVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is a complex organic compound with the molecular formula C13H10N4O2S2. This compound is known for its unique structure, which includes a diazene group, a nitrophenyl group, and a phenylamino thioxomethyl thio group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with thiophosgene to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenylamino thioxomethyl thio group can interact with proteins and enzymes, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azobenzene: Similar in structure but lacks the nitrophenyl and thioxomethyl thio groups.

    4-Nitroazobenzene: Similar but does not have the phenylamino thioxomethyl thio group.

Uniqueness

Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

380149-09-7

Molekularformel

C13H10N4O2S2

Molekulargewicht

318.4 g/mol

IUPAC-Name

[(4-nitrophenyl)diazenyl] N-phenylcarbamodithioate

InChI

InChI=1S/C13H10N4O2S2/c18-17(19)12-8-6-11(7-9-12)15-16-21-13(20)14-10-4-2-1-3-5-10/h1-9H,(H,14,20)

InChI-Schlüssel

SWXILQINSMGVHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)SN=NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.